molecular formula C14H14N2O5S B2384521 (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034997-52-7

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2384521
CAS No.: 2034997-52-7
M. Wt: 322.34
InChI Key: VKAIIFRSJUBFFD-VOTSOKGWSA-N
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Description

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound that belongs to the class of azetidines and oxazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the styrylsulfonyl group and the azetidine ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like styrene and sulfonyl chlorides.

    Formation of the Oxazolidinedione Ring: The oxazolidinedione ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAIIFRSJUBFFD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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